molecular formula C16H17F3N4O2 B3011424 ARN1468

ARN1468

Cat. No.: B3011424
M. Wt: 354.33 g/mol
InChI Key: OOUGXIZAHWLQEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ARN1468 is a potent and orally active inhibitor of serpins, a class of proteins that regulate protease activity. This compound has shown significant anti-prion effects, making it a valuable tool in prion disease research. This compound is known for its ability to reduce prion accumulation by inhibiting serpins activity, thereby freeing proteases to degrade prion proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ARN1468 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions, including nucleophilic substitution and condensation reactions .

Industrial Production Methods

Industrial production of this compound is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions, followed by purification steps such as crystallization and chromatography. The compound is then subjected to rigorous quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

ARN1468 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxidized derivatives with altered functional groups, while reduction may produce reduced derivatives with different chemical properties .

Scientific Research Applications

ARN1468 has a wide range of scientific research applications, including:

Mechanism of Action

ARN1468 exerts its effects by inhibiting the activity of serpins, which are proteins that regulate protease activity. By inhibiting serpins, this compound frees proteases to degrade prion proteins, thereby reducing prion accumulation. This mechanism is particularly effective in cell lines such as ScGT1 RML, ScGT1 22L, ScN2a RML, and ScN2a 22L, where this compound has shown significant anti-prion effects .

Properties

IUPAC Name

[5-amino-1-[4-(trifluoromethoxy)phenyl]pyrazol-4-yl]-piperidin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N4O2/c17-16(18,19)25-12-3-1-11(2-4-12)23-15(20)13(9-22-23)14(24)10-5-7-21-8-6-10/h1-4,9-10,21H,5-8,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOUGXIZAHWLQEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)OC(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.